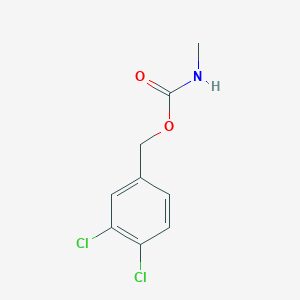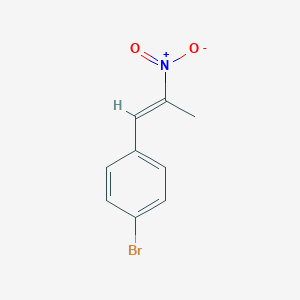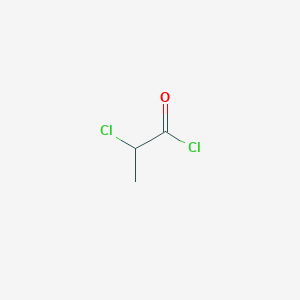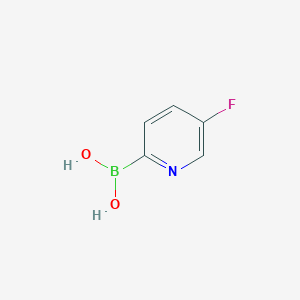![molecular formula C11H7N3 B156175 [2,2'-Bipyridine]-5-carbonitrile CAS No. 1802-28-4](/img/structure/B156175.png)
[2,2'-Bipyridine]-5-carbonitrile
概要
説明
[2,2’-Bipyridine]-5-carbonitrile is an organic compound belonging to the bipyridine family. It consists of two pyridine rings connected at the 2-position, with a cyano group attached to the 5-position of one of the pyridine rings. This compound is of significant interest due to its versatile applications in coordination chemistry, catalysis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc bromide and 2-bromopyridine derivatives in the presence of a palladium catalyst. This reaction is often enhanced by microwave irradiation, significantly reducing reaction time .
Another method involves the Stille coupling, where 2-pyridyl stannane reacts with 2-bromopyridine derivatives under palladium catalysis. This method, however, requires longer reaction times and higher temperatures .
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-5-carbonitrile often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of homogeneous and heterogeneous catalysts in these reactors allows for efficient large-scale synthesis .
化学反応の分析
Types of Reactions
[2,2’-Bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: [2,2’-Bipyridine]-5-amine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学的研究の応用
[2,2’-Bipyridine]-5-carbonitrile is widely used in scientific research due to its ability to form stable complexes with transition metals. Some key applications include:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Material Science: The compound is used in the synthesis of luminescent materials and coordination polymers.
Biological Applications: It is explored for its potential in drug development and as a probe in biochemical studies.
作用機序
The mechanism of action of [2,2’-Bipyridine]-5-carbonitrile primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .
類似化合物との比較
Similar Compounds
[2,2’-Bipyridine]: Lacks the cyano group, making it less versatile in certain chemical reactions.
[4,4’-Bipyridine]: Has nitrogen atoms in different positions, affecting its coordination properties.
[1,10-Phenanthroline]: A similar bidentate ligand but with a different ring structure, offering different electronic properties.
Uniqueness
[2,2’-Bipyridine]-5-carbonitrile is unique due to the presence of the cyano group, which enhances its reactivity and allows for further functionalization. This makes it a valuable compound in the synthesis of complex molecules and materials .
特性
IUPAC Name |
6-pyridin-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIRMJXGWBMBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462241 | |
| Record name | [2,2'-Bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802-28-4 | |
| Record name | [2,2'-Bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)


![(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B156103.png)


![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)
![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)




